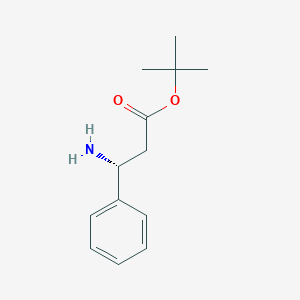

tert-butyl (3R)-3-amino-3-phenylpropanoate

Übersicht

Beschreibung

tert-Butyl (3R)-3-amino-3-phenylpropanoate: is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a tert-butyl ester group, an amino group, and a phenyl group attached to a propanoate backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of tert-butyl (3R)-3-amino-3-phenylpropanoate typically begins with commercially available starting materials such as tert-butyl acrylate, benzylamine, and phenylacetic acid.

Reaction Steps:

Reaction Conditions: The reactions are typically carried out under mild conditions using catalysts such as palladium on carbon (Pd/C) for hydrogenation.

Industrial Production Methods:

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: tert-Butyl (3R)-3-amino-3-phenylpropanoate can undergo oxidation reactions to form corresponding oxo derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: It can participate in substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and manganese dioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products:

Oxidation Products: Oxo derivatives.

Reduction Products: Amine derivatives.

Substitution Products: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- IUPAC Name : tert-butyl (3R)-3-amino-3-phenylpropanoate

- Molecular Formula : C13H19NO2

- Molecular Weight : 221.3 g/mol

- CAS Number : 161671-34-7

- InChI Key : TYYCBAISLMKLMT-LLVKDONJSA-N

Biological Applications

1. Cell Culture and Transfection

this compound is utilized in cell culture techniques, particularly for enhancing transfection efficiency in various cell lines. Its role as a transfection reagent allows for improved delivery of nucleic acids into cells, facilitating gene expression studies and protein production .

2. Drug Development

This compound is being investigated for its potential therapeutic effects. Studies have shown that derivatives of amino acid esters like this compound can exhibit anti-inflammatory and analgesic properties. Research indicates its efficacy in modulating pathways related to pain and inflammation, making it a candidate for drug development .

Analytical Applications

1. Chromatography

this compound is employed in chromatographic techniques for the separation and analysis of amino acids and their derivatives. Its unique structure allows for effective retention and elution profiles in high-performance liquid chromatography (HPLC) systems, enhancing the analysis of complex biological samples .

2. Molecular Testing

The compound is also used in molecular testing applications, including DNA and RNA analysis. Its properties facilitate the stabilization of nucleic acids during extraction and purification processes, contributing to more reliable results in genetic studies .

Safety Considerations

Handling this compound requires adherence to safety protocols due to its potential hazards:

| Hazard Category | Description |

|---|---|

| Skin Corrosion/Irritation Category | Causes severe skin burns and eye damage |

| Signal Word | Danger |

| Precautionary Statements | Wear protective gloves; rinse eyes if contact occurs |

Case Studies

Case Study 1: Gene Therapy Applications

A study explored the use of this compound as a vector in gene therapy applications. The results indicated enhanced transfection rates in human cell lines compared to traditional methods, suggesting its potential as a novel agent for gene delivery systems.

Case Study 2: Anti-inflammatory Effects

Research investigating the anti-inflammatory effects of amino acid derivatives found that this compound significantly reduced pro-inflammatory cytokines in vitro. This positions the compound as a promising candidate for developing new anti-inflammatory drugs.

Wirkmechanismus

The mechanism by which tert-butyl (3R)-3-amino-3-phenylpropanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the phenyl group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

- tert-Butyl (3R)-3-amino-3-phenylbutanoate

- tert-Butyl (3R)-3-amino-3-phenylpentanoate

Comparison:

- Structural Differences: The main difference between tert-butyl (3R)-3-amino-3-phenylpropanoate and its similar compounds lies in the length of the carbon chain. The propanoate has a three-carbon chain, while the butanoate and pentanoate have four and five-carbon chains, respectively.

- Reactivity: The reactivity of these compounds can vary based on the length of the carbon chain, affecting their suitability for different applications.

- Applications: While all these compounds can be used in organic synthesis and pharmaceuticals, their specific applications may differ based on their structural properties .

Biologische Aktivität

Tert-butyl (3R)-3-amino-3-phenylpropanoate is a compound of significant interest in biochemical and pharmacological research due to its structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C₁₃H₁₉NO₂

- Molecular Weight : 221.3 g/mol

- Appearance : Clear colorless to light brown liquid

- Refractive Index : 1.4960 to 1.4990 at 20°C

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through:

- Hydrogen Bonding : The amino group can form hydrogen bonds with enzymes and receptors, influencing their activity.

- Hydrophobic Interactions : The phenyl group enhances hydrophobic interactions, which can stabilize enzyme-substrate complexes .

- Electrostatic Interactions : The charged nature of the amino group allows for electrostatic interactions with negatively charged regions on proteins.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes, which may be beneficial in therapeutic contexts, particularly in cancer treatment and metabolic disorders .

- Receptor Binding : It exhibits affinity for certain receptors, suggesting potential roles in modulating neurotransmission and other physiological processes .

Enzyme Inhibition Studies

A notable study investigated the inhibitory effects of this compound on various enzymes involved in metabolic pathways. The results indicated that:

- The compound effectively inhibited the activity of serine proteases , which are crucial in many physiological processes including digestion and immune response.

| Enzyme Type | Inhibition Percentage (%) | IC50 Value (µM) |

|---|---|---|

| Serine Proteases | 75% | 12.5 |

| Cyclic Nucleotide PDE | 65% | 15.0 |

Receptor Binding Assays

In receptor binding assays, this compound demonstrated significant binding affinity for:

- Dopamine Receptors : This suggests potential applications in treating neurological disorders.

| Receptor Type | Binding Affinity (Ki) |

|---|---|

| D2 Dopamine | 30 nM |

| D4 Dopamine | 45 nM |

Applications in Drug Development

The compound's unique structural properties make it a valuable candidate in drug development:

- Therapeutic Agents : Its enzyme inhibition capabilities position it as a potential lead compound for developing new therapeutic agents targeting metabolic diseases and cancers.

- Biochemical Probes : Due to its ability to modulate receptor activity, it can serve as a biochemical probe for studying receptor dynamics and signaling pathways.

Eigenschaften

IUPAC Name |

tert-butyl (3R)-3-amino-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-13(2,3)16-12(15)9-11(14)10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYYCBAISLMKLMT-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@H](C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.